(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-methylsulfonylpiperazin-1-yl)-(6-morpholin-4-ylpyridazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-24(21,22)19-6-4-18(5-7-19)14(20)12-2-3-13(16-15-12)17-8-10-23-11-9-17/h2-3H,4-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFZAOLQQKCGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=NN=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine and pyridazine intermediates. One common method involves the reaction of 1-methylpiperazine with a sulfonyl chloride to introduce the methylsulfonyl group. This intermediate is then coupled with a morpholinopyridazine derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while nucleophilic substitution can introduce various functional groups onto the piperazine or pyridazine rings.
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that compounds similar to (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone exhibit promising anticancer properties. The compound's structure allows it to interact with specific cellular targets, potentially inhibiting tumor growth and proliferation. For instance, studies on related piperazine derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties
- Neuropharmacological Effects
Anticancer Research
A study published in a peer-reviewed journal demonstrated the effectiveness of a closely related compound in inhibiting the growth of breast cancer cells. The research utilized in vitro assays to evaluate cell viability and apoptosis rates, revealing that the compound significantly reduced cell proliferation compared to controls .
| Study Reference | Compound Tested | Cancer Type | Results |
|---|---|---|---|
| Similar Derivative | Breast Cancer | 70% reduction in cell viability |
Antimicrobial Activity
Another study focused on the antimicrobial properties of piperazine derivatives, including this compound. The results indicated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several kinase inhibitors described in EP 2 402 347 A1. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure: The target compound uses a pyridazine core, whereas analogs in EP 2 402 347 A1 employ thieno[3,2-d]pyrimidine. The latter is associated with stronger π-π stacking in kinase ATP-binding pockets . Pyridazine’s reduced aromaticity may lower binding affinity compared to thienopyrimidine analogs but could enhance solubility .
Substituent Effects: The methylsulfonyl-piperazine group is conserved across compounds, suggesting its role in solubility and hinge-region binding. Morpholine at the 4-position is critical for kinase selectivity, as seen in analogs like 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine .
Molecular Weight: The target compound’s molecular weight is expected to be lower than the thienopyrimidine analogs (e.g., 494.19 MH+ in ), given the pyridazine core’s smaller size. This could improve bioavailability.
Biological Activity: While direct data for the target compound is unavailable, analogs with methylsulfonyl-piperazine and morpholine groups exhibit PI3K/mTOR inhibition . The cyclopropyl methanone derivative (Table 1) shows enhanced selectivity, suggesting that modifying the methanone moiety in the target compound could refine its activity .
Biological Activity
The compound (4-(Methylsulfonyl)piperazin-1-yl)(6-morpholinopyridazin-3-yl)methanone, often referred to by its chemical structure, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 388.5 g/mol. The compound features a piperazine ring and a morpholinopyridazine moiety, which are critical for its biological activity.
Research indicates that this compound may exert its effects through modulation of the phosphatidylinositol 3-kinase (PI3K) pathway, which is often dysregulated in various cancers. Inhibition of this pathway can lead to decreased tumor cell proliferation and survival, making it a target for anticancer therapies .
Anticancer Properties
One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have shown that derivatives similar to this compound can inhibit key signaling pathways involved in cancer progression:
- PI3K Inhibition : Compounds related to this compound have been identified as potent inhibitors of PI3Kα, with IC50 values in the low nanomolar range (e.g., 5.9 nM) indicating strong inhibitory activity against cancer cell lines .
- Cell Proliferation : In vitro studies demonstrated that treatment with these compounds resulted in reduced phosphorylation of AKT, a downstream target in the PI3K pathway, leading to decreased cellular proliferation in various cancer models .
Neuropharmacological Effects
There is also emerging evidence that compounds with similar structures may influence neurotransmitter systems:
- Serotonergic Activity : Some studies suggest that piperazine derivatives can act as agonists or antagonists at serotonin receptors, potentially impacting mood and anxiety disorders .
Case Studies
A notable study evaluated the efficacy of a closely related compound in vivo using xenograft models. The results indicated significant tumor growth inhibition in treated mice compared to controls, supporting the potential therapeutic application of these compounds in oncology .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 388.5 g/mol |
| IC50 for PI3Kα Inhibition | 5.9 nM |
| Mechanism | PI3K/AKT/mTOR Pathway Inhibition |
| Therapeutic Areas | Oncology, Neurology |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
